molecular formula C20H26O4S B11068140 2,4a,10a-trimethyl-4a,5,6,6a,7,9,10,10a,12,12a-decahydro-4H-naphtho[2,1-f]thiochromene-4,8(4bH)-dione 1,1-dioxide

2,4a,10a-trimethyl-4a,5,6,6a,7,9,10,10a,12,12a-decahydro-4H-naphtho[2,1-f]thiochromene-4,8(4bH)-dione 1,1-dioxide

Cat. No.: B11068140
M. Wt: 362.5 g/mol
InChI Key: HIZIVFAFGQVLQJ-UHFFFAOYSA-N
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Description

2,4a,10a-trimethyl-4a,5,6,6a,7,9,10,10a,12,12a-decahydro-4H-naphtho[2,1-f]thiochromene-4,8(4bH)-dione 1,1-dioxide is a complex organic compound with a unique structure that includes multiple fused rings and sulfur dioxide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4a,10a-trimethyl-4a,5,6,6a,7,9,10,10a,12,12a-decahydro-4H-naphtho[2,1-f]thiochromene-4,8(4bH)-dione 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the core naphtho[2,1-f]thiochromene structure, followed by the introduction of the trimethyl groups and the formation of the dioxide functionalities. Common reagents used in these reactions include sulfur-containing compounds, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,4a,10a-trimethyl-4a,5,6,6a,7,9,10,10a,12,12a-decahydro-4H-naphtho[2,1-f]thiochromene-4,8(4bH)-dione 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur dioxide groups.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfide analogs.

Scientific Research Applications

2,4a,10a-trimethyl-4a,5,6,6a,7,9,10,10a,12,12a-decahydro-4H-naphtho[2,1-f]thiochromene-4,8(4bH)-dione 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and the behavior of sulfur-containing organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4a,10a-trimethyl-4a,5,6,6a,7,9,10,10a,12,12a-decahydro-4H-naphtho[2,1-f]thiochromene-4,8(4bH)-dione 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound’s sulfur dioxide groups play a crucial role in its reactivity and biological activity. It may interact with enzymes, proteins, and other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

    Sclareoloxide: A similar compound with a related structure and chemical properties.

    Phenanthrene derivatives: Compounds with similar fused ring systems and potential biological activity.

    Podocarp-8(14)-ene derivatives: Compounds with similar structural motifs and reactivity.

Uniqueness

2,4a,10a-trimethyl-4a,5,6,6a,7,9,10,10a,12,12a-decahydro-4H-naphtho[2,1-f]thiochromene-4,8(4bH)-dione 1,1-dioxide is unique due to its specific combination of fused rings, trimethyl groups, and sulfur dioxide functionalities

Properties

Molecular Formula

C20H26O4S

Molecular Weight

362.5 g/mol

IUPAC Name

2,4a,10a-trimethyl-1,1-dioxo-5,6,6a,7,9,10,12,12a-octahydro-4bH-naphtho[2,1-f]thiochromene-4,8-dione

InChI

InChI=1S/C20H26O4S/c1-12-10-17(22)20(3)16-5-4-13-11-14(21)8-9-19(13,2)15(16)6-7-18(20)25(12,23)24/h6,10,13,16,18H,4-5,7-9,11H2,1-3H3

InChI Key

HIZIVFAFGQVLQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2(C3CCC4CC(=O)CCC4(C3=CCC2S1(=O)=O)C)C

Origin of Product

United States

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